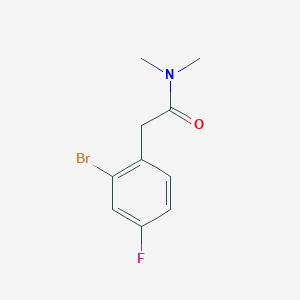

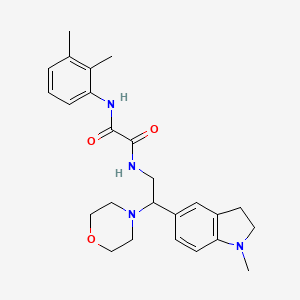

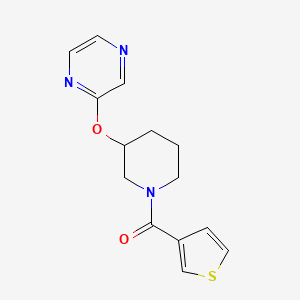

![molecular formula C20H15N3O B2883711 2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 353500-00-2](/img/structure/B2883711.png)

2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 267–269°C . Its IR spectrum shows a peak at 2222 cm−1, which corresponds to the C≡N bond . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Scientific Research Applications

Fluorescent Property Studies

Research has explored the synthesis of derivatives related to 2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile and their fluorescent properties. For instance, derivatives like oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole were prepared, and their fluorescence properties were studied. Some compounds demonstrated potential as fluorescent whitening agents for polyester fibers, highlighting their relevance in materials science and textile engineering (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

Another significant area of research involves synthesizing derivatives with anticipated antimicrobial activity. Studies have been conducted on substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles, showing in vitro antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, contributing to the ongoing search for novel compounds to combat resistant microbial strains (Badawey & Gohar, 1992).

Synthesis and Characterization

The synthesis and characterization of novel derivatives have been a key focus, with studies detailing efficient methods to produce these compounds. This includes the one-step synthesis involving multicomponent reactions, showcasing the compound's versatility and the possibilities for creating a wide range of derivatives with varying properties. Such research underpins the fundamental understanding of these compounds and lays the groundwork for their practical applications (Yan et al., 2009).

Potential Anticancer Agents

The exploration of these derivatives as potential anticancer agents also represents a critical research application. Derivatives synthesized in certain studies have been evaluated for their anticancer potential, indicating the broader implications of this compound in medicinal chemistry and drug development (Kalpana et al., 2021).

Future Directions

The future directions of research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . Additionally, new synthetic routes could be developed to improve the yield and efficiency of its synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrimido[1,2-a]benzimidazoles, have been studied for their wide spectrum of biological activity and numerous therapeutic applications in medicine .

Mode of Action

It is known that the compound is synthesized by the cyclization of methyl cinnamates with 2-aminobenzimidazole in dmf in the presence of k2co3 . The process is regioselective, leading to the formation of only 4-substituted pyrimidobenzimidazoles .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis of the compound is influenced by the presence of k2co3 .

properties

IUPAC Name |

2-benzyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c1-13-15(11-14-7-3-2-4-8-14)20(24)23-18-10-6-5-9-17(18)22-19(23)16(13)12-21/h2-10,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNIGYIUHJSPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

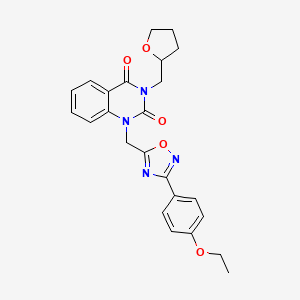

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)

![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)

![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)